N-(4-([2,3'-Bipyridin]-5-yl)phenyl)-3-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-([2,3’-Bipyridin]-5-yl)phenyl)-3-methylaniline is a complex organic compound that features a bipyridine moiety linked to a phenyl group, which is further substituted with a methylaniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-([2,3’-Bipyridin]-5-yl)phenyl)-3-methylaniline typically involves the coupling of bipyridine derivatives with substituted anilines. One common method is the Suzuki coupling reaction, which involves the use of palladium catalysts and boronic acids. The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve large-scale coupling reactions using automated reactors. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(4-([2,3’-Bipyridin]-5-yl)phenyl)-3-methylaniline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic aromatic substitution can occur, especially in the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(4-([2,3’-Bipyridin]-5-yl)phenyl)-3-methylaniline has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific proteins or pathways.
Industry: Utilized in the development of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of N-(4-([2,3’-Bipyridin]-5-yl)phenyl)-3-methylaniline involves its interaction with molecular targets such as enzymes and receptors. The bipyridine moiety can coordinate with metal ions, influencing various biochemical pathways. This coordination can alter the activity of enzymes or the binding affinity of receptors, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used extensively in coordination chemistry.
4,4’-Bipyridine: Known for its electrochemical properties and use in molecular electronics.
N-(4-(4-Methylpiperazin-1-yl)phenyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide: Another complex organic compound with potential biological applications.
Uniqueness
N-(4-([2,3’-Bipyridin]-5-yl)phenyl)-3-methylaniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the design of specialized ligands and advanced materials.
Properties
CAS No. |
917897-55-3 |
---|---|
Molecular Formula |
C23H19N3 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
3-methyl-N-[4-(6-pyridin-3-ylpyridin-3-yl)phenyl]aniline |
InChI |
InChI=1S/C23H19N3/c1-17-4-2-6-22(14-17)26-21-10-7-18(8-11-21)19-9-12-23(25-16-19)20-5-3-13-24-15-20/h2-16,26H,1H3 |
InChI Key |
AIYHXIOTIBBPET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC=C(C=C2)C3=CN=C(C=C3)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.